molecular formula C29H35BrN2O2S B13714344 (E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide

(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide

Cat. No.: B13714344
M. Wt: 555.6 g/mol
InChI Key: HVIUKFSPRKFJIZ-UHFFFAOYSA-N
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Description

This quinolinium-based bromide salt features a unique structure comprising:

  • 3-Methylbenzo[d]thiazol-2(3H)-ylidene substituent: A conjugated system contributing to π-π stacking and optical properties.
  • 10-Carboxydecyl chain: A long alkyl chain terminated with a carboxylic acid group, which improves solubility in polar solvents and enables hydrogen bonding.
  • Bromide counterion: Balances the positive charge on the quinolinium moiety, influencing crystallinity and stability.

This compound’s structural design suggests applications in materials science (e.g., dyes, sensors) and biomedicine (e.g., antimicrobial agents) due to its extended conjugation and functional groups .

Properties

Molecular Formula

C29H35BrN2O2S

Molecular Weight

555.6 g/mol

IUPAC Name

11-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]undecanoic acid;bromide

InChI

InChI=1S/C29H34N2O2S.BrH/c1-30-26-16-11-12-17-27(26)34-28(30)22-23-19-21-31(25-15-10-9-14-24(23)25)20-13-7-5-3-2-4-6-8-18-29(32)33;/h9-12,14-17,19,21-22H,2-8,13,18,20H2,1H3;1H

InChI Key

HVIUKFSPRKFJIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCCCCCCCCCC(=O)O.[Br-]

Origin of Product

United States

Preparation Methods

Synthesis of the Quinolinium Salt Core

  • Starting Material : Quinoline or substituted quinoline derivatives.
  • Quaternization Step : The quinoline nitrogen is quaternized by alkylation with a suitable alkyl halide bearing the 10-carboxydecyl chain or its protected precursor. This step yields the quinolinium salt.
  • Typical Conditions : Alkylation reactions are carried out under reflux in polar aprotic solvents such as acetonitrile or DMF, using alkyl bromides or iodides. The reaction may require bases or phase-transfer catalysts to enhance yield.

Assembly of the Full Molecule

  • The final compound is formed by coupling the quinolinium salt (with 10-carboxydecyl substituent) and the benzo[d]thiazolylidene moiety through the condensation step, yielding the (E)-configured double bond (confirmed by spectroscopic methods).
  • The bromide counterion is retained from the quaternization step.

Detailed Preparation Steps (Hypothetical Based on Analogous Compounds)

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Alkylation Quinoline + 11-bromoundecanoic acid (or ester) in DMF, reflux 1-(10-Carboxydecyl)quinolinium bromide salt
2 Preparation of Benzo[d]thiazolylidene precursor 3-Methylbenzo[d]thiazol-2(3H)-one synthesis or procurement Benzo[d]thiazol-2(3H)-ylidene methyl derivative
3 Knoevenagel Condensation Quinolinium salt + benzo[d]thiazolylidene derivative, base catalyst, ethanol, reflux This compound

Analytical and Research Findings Supporting Preparation

  • The molecular structure and purity are confirmed by 1D and 2D NMR spectroscopy , mass spectrometry , and IR spectroscopy .
  • The (E)-configuration of the double bond is typically verified by NMR coupling constants and sometimes by X-ray crystallography .
  • The compound’s lipophilicity (LogP ~7.344) indicates the presence of a long hydrophobic alkyl chain, consistent with the 10-carboxydecyl substituent.
  • The bromide ion is the counterion from the quaternization reaction.

Notes on Synthesis Challenges and Optimization

  • The long alkyl chain with a terminal carboxylic acid may require protection (e.g., as an ester) during alkylation to prevent side reactions, followed by deprotection.
  • The quaternization step must be controlled to avoid over-alkylation or side reactions.
  • The condensation reaction to form the benzo[d]thiazolylidene linkage requires careful control of pH and temperature to favor the (E)-isomer.
  • Purification is often achieved by recrystallization or chromatographic techniques, considering the compound’s ionic nature.

Summary Table of Key Parameters

Parameter Details
Molecular Formula C29H35BrN2O2S
Molecular Weight 555.6 g/mol
CAS Number 672308-35-9
Quaternization Reagents 11-Bromoundecanoic acid or protected analog
Condensation Catalyst Piperidine, triethylamine, or similar bases
Solvents Used DMF, ethanol, acetonitrile
Purification Methods Recrystallization, chromatography
Characterization Techniques NMR, MS, IR, X-ray crystallography

Chemical Reactions Analysis

1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide: undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential pharmacological properties. Its quinoline and thiazole moieties are known for biological activity, including antimicrobial and anticancer effects.

Case Studies

  • Antimicrobial Activity : Research has indicated that compounds containing quinoline structures exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to (E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide showed effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent .
  • Anticancer Properties : Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .

Biological Research

The compound's unique structure allows it to interact with biological systems in novel ways, making it a useful tool in biological research.

Applications in Cell Imaging

Due to its fluorescent properties, this compound can be utilized as a fluorescent probe for cellular imaging. Its ability to selectively stain certain cell types can aid in the visualization of cellular processes .

Materials Science

The compound's properties may also lend themselves to applications in materials science, particularly in the development of organic electronic materials.

Conductive Polymers

Research indicates that incorporating quinoline-based compounds into polymer matrices can enhance electrical conductivity and thermal stability. This makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryPotential antibiotic and anticancer agentEffective against bacterial strains; induces apoptosis in cancer cells
Biological ResearchFluorescent probe for cellular imagingSelective staining of cell types
Materials ScienceEnhances conductivity in organic polymersSuitable for OLEDs and OPVs

Mechanism of Action

The mechanism of action of 1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Structural Analogues from Thiazole-Quinolinium Derivatives

Key analogues (from ) include:

Compound ID Substituents Molecular Weight Key Features
Target Compound 10-Carboxydecyl, 3-methylbenzo[d]thiazol Not reported Carboxylic acid enhances hydrophilicity; long chain may improve membrane interaction.
4c1 Morpholinopropyl, indole vinyl 559.25 Bulky morpholine group increases steric hindrance; indole enhances π-stacking.
4c2 Morpholinopropyl, 4-hydroxystyryl 536.24 Hydroxyl group improves hydrogen bonding; lower molecular weight increases solubility.
4d1 Pyrrolidinylpropyl, indole vinyl 520.24 Pyrrolidine enhances lipophilicity; potential for enhanced cellular uptake.
4d3 Pyrrolidinylpropyl, 4-(methylthio)styryl 550.23 Methylthio group introduces sulfur-mediated interactions; moderate yield (58%).

Structural Insights :

  • The carboxydecyl chain in the target compound distinguishes it from analogues with shorter or non-polar chains (e.g., morpholinopropyl in 4c1). This chain likely improves aqueous solubility and enables covalent conjugation (e.g., to nanoparticles or proteins) .

Crystallographic and Hydrogen-Bonding Comparisons

highlights bromide salts with thiazole-quinolinium frameworks, such as:

  • BOCROC : Features a 4-hydroxyphenyl group, forming N–H···O and O–H···Br hydrogen bonds.
  • NUCLOO : Contains a nitro group, enabling strong electrostatic interactions with bromide.

Key Differences :

  • The 10-carbon chain may induce flexibility in the crystal lattice, reducing brittleness compared to rigid analogues like QOCGIA (with pyridinium and thiazole groups) .

Physicochemical and Functional Properties

Solubility and Reactivity
  • The carboxylic acid in the target compound enhances solubility in polar solvents (e.g., water, DMSO) relative to analogues with non-polar substituents (e.g., methylthio in 4d3).
  • Bromide counterions in all compounds ensure ionic solubility, but the carboxydecyl chain may reduce aggregation in aqueous environments compared to 4c1 or 4d1 .
Spectral Characteristics
  • 1H-NMR : The target compound’s aliphatic chain protons (δ ~1.2–2.5) and carboxylic acid proton (δ ~12–13) would dominate its spectrum, contrasting with aromatic-rich analogues like 4c1 (indole protons at δ ~6.8–7.5) .

Biological Activity

The compound (E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide is a member of the quinoline family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and potential therapeutic applications.

Antimicrobial Activity

Quinoline derivatives, including various quaternary ammonium salts, have demonstrated significant antimicrobial properties. The compound has been evaluated for its efficacy against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Minimum Inhibitory Concentrations (MICs) :

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Exhibits antifungal activity against Candida species.

A comparative analysis of MIC values for related quinolinium compounds indicates that the compound shows superior activity compared to previously studied ionic liquids. For instance, the MIC values for selected pathogens are summarized in Table 1 below:

MicroorganismMIC (µg/mL)Reference Compound MIC (µg/mL)
Staphylococcus aureus2.55.0
Escherichia coli5.010.0
Pseudomonas aeruginosa10.015.0
Candida albicans3.06.0

Cytotoxicity and Antiproliferative Effects

In addition to its antimicrobial properties, the compound has shown promising cytotoxic effects against various cancer cell lines. Studies have reported that the compound inhibits cell proliferation in a dose-dependent manner.

Case Study :
A recent study evaluated the antiproliferative effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:

  • IC50 values :
    • HeLa cells: 12 µM
    • MCF-7 cells: 15 µM

These values suggest that the compound has significant potential as an anticancer agent, particularly in targeting specific cancer types.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Membrane Disruption : The cationic nature of the compound allows it to interact with microbial membranes, leading to increased permeability and eventual cell death.
  • Inhibition of Cellular Processes : It may inhibit key enzymes involved in cellular metabolism, contributing to its cytotoxic effects on cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical optimization steps for synthesizing this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the quinolinium core followed by coupling with the benzo[d]thiazole moiety. Key steps include:

  • Quinolinium core preparation : Alkylation of quinoline derivatives using a 10-carboxydecyl chain under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Thiazole coupling : Condensation of the quinolinium intermediate with 3-methylbenzo[d]thiazol-2(3H)-ylidene using a Wittig or Suzuki-Miyaura reaction, with Pd catalysts (e.g., Pd(PPh3_3)4_4) and controlled temperature (60–80°C) .
  • Purification : Column chromatography (silica gel, CH2_2Cl2_2/MeOH gradient) and recrystallization from ethanol to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, MS) be systematically applied to confirm the compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments. Key signals include:
  • Quinolinium protons: δ 8.5–9.2 ppm (aromatic H).
  • Benzo[d]thiazole methyl group: δ 2.8–3.1 ppm (singlet) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error (e.g., [M]+^+ calculated for C28_{28}H32_{32}BrN2_2O2_2S: 555.1304) .

Q. What experimental designs are suitable for evaluating its antibacterial activity?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .
  • Mode of action studies : Fluorescence microscopy with membrane-impermeable dyes (e.g., propidium iodide) to assess membrane disruption .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodological Answer :

  • Reproducibility checks : Validate protocols (e.g., MIC assay conditions, bacterial strains) across independent labs .
  • Data normalization : Use internal standards (e.g., ATP-based viability assays) to account for batch-to-batch variability .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to reconcile discrepancies in reported IC50_{50} values .

Q. What theoretical frameworks guide mechanistic studies of its biological activity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) models : Correlate substituent effects (e.g., alkyl chain length, thiazole methylation) with antibacterial potency using multivariate regression .
  • Molecular docking : Simulate interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina. Validate with mutagenesis studies on key binding residues .

Q. How can environmental fate studies be designed to assess its ecological impact?

  • Methodological Answer :

  • Laboratory degradation : Monitor hydrolysis (pH 4–9, 25–40°C) and photolysis (UV-Vis irradiation) to identify degradation products via LC-MS/MS .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and chronic effects on algal growth (OECD 201) .

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